Substituted piperidines-1
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Overview
Description
Substituted piperidines-1 are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom and various substituents attached to the ring. These compounds are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural products. The piperidine ring is a versatile scaffold that can be functionalized to enhance biological activity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Substituted piperidines-1 can be synthesized through various methods, including:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Cyclization Reactions: Cyclization of 1,3-dicarbonyl compounds, aromatic aldehydes, and amines using polystyrene sulfonic acid as a catalyst.
Intramolecular Hydroamination: Cyclization of 2-substituted 8-nonen-4-amines in the presence of a complex catalyst.
Industrial Production Methods
Industrial production of this compound often involves multicomponent reactions (MCRs) due to their efficiency and high yields. These reactions are typically carried out in the presence of catalysts such as polystyrene-supported sulfonic acid, which offers shorter reaction times and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Substituted piperidines-1 undergo various chemical reactions, including:
Oxidation: Conversion of piperidines to piperidinones using oxidizing agents.
Reduction: Reduction of piperidinones back to piperidines using reducing agents.
Substitution: Introduction of different substituents on the piperidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
Substituted piperidines-1 have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Serve as ligands in the study of enzyme-substrate interactions.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of substituted piperidines-1 involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can modulate biological pathways by binding to active sites or altering the conformation of target proteins. For example, some substituted piperidines act as inhibitors of phosphatidylinositol-3-kinase, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Substituted piperidines-1 can be compared with other similar compounds, such as:
Pyridines: Aromatic nitrogen heterocycles with different electronic properties.
Dihydropyridines: Reduced forms of pyridines with distinct pharmacological activities.
Piperazines: Contain two nitrogen atoms in a six-membered ring, offering different binding affinities and biological effects.
This compound are unique due to their structural versatility and ability to undergo various chemical modifications, making them valuable in drug discovery and development .
Properties
Molecular Formula |
C29H39N7O2 |
---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]propanamide |
InChI |
InChI=1S/C29H39N7O2/c1-29(2,30)28(38)31-25(14-8-11-21-9-4-3-5-10-21)27(37)36-19-17-23(18-20-36)24-13-7-6-12-22(24)15-16-26-32-34-35-33-26/h3-7,9-10,12-13,23,25H,8,11,14-20,30H2,1-2H3,(H,31,38)(H,32,33,34,35)/t25-/m1/s1 |
InChI Key |
NLJAGSJEAGPLOW-RUZDIDTESA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
Canonical SMILES |
CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
Origin of Product |
United States |
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